molecular formula C10H13BrO B1279315 5-Bromo-2-tert-butylphenol CAS No. 30715-50-5

5-Bromo-2-tert-butylphenol

Cat. No. B1279315
CAS RN: 30715-50-5
M. Wt: 229.11 g/mol
InChI Key: WVASYFONLONAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-tert-butylphenol is a brominated phenolic compound with a tert-butyl group attached to the benzene ring. It is a chemical intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. The presence of the bromine atom and the tert-butyl group on the phenol structure can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related brominated and tert-butyl substituted phenolic compounds has been reported in several studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides a versatile synthesis method for related compounds . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, which is synthesized from 2-(tert-butyl)phenol and further brominated to achieve the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-tert-butylphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-tert-butylphenol has been investigated using various spectroscopic and computational methods. For example, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . Similarly, the crystal structure of a Schiff base compound related to 5-Bromo-2-tert-butylphenol was determined by X-ray single-crystal diffraction, and the molecular geometry was compared with DFT calculations . These studies provide insights into the molecular structure and electronic properties of brominated and tert-butyl substituted phenolic compounds.

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of a terminating comonomer demonstrates the reactivity of brominated phenols in polymer synthesis . Additionally, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a cyclization reaction, showcasing the potential for brominated phenols to undergo ring-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and tert-butyl substituted phenolic compounds are influenced by their molecular structure. The presence of the bromine atom and the bulky tert-butyl group can affect properties such as solubility, boiling point, and melting point. The antimicrobial properties of related compounds have been studied, indicating that these molecules can have biological activity . Additionally, the electronic properties, such as HOMO-LUMO gap and hyperpolarizability, have been analyzed, suggesting potential applications in nonlinear optics (NLO) . These properties are crucial for the application of 5-Bromo-2-tert-butylphenol in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Polymerization Applications

5-Bromo-2-tert-butylphenol has been utilized in the field of polymer science. Specifically, its derivatives, such as 4-bromo-2,6-di-tert-butylphenol, have been used in phase transfer catalyzed (PTC) polymerization. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with varying molecular weights depending on the molar ratios and polymerization conditions used (Wang & Percec, 1991).

Radical Chemistry and Reactivity

In the field of radical chemistry, derivatives of 5-Bromo-2-tert-butylphenol, such as 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, have been studied for their reactivity with other phenolic compounds. This research is crucial for understanding the formation of radical species and their reaction rates, which are independent of the solvent nature (Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971).

Solid-Phase Transformations

Studies have explored the solid-phase transformations of 2,4-di-tert-butylphenol and its derivatives, including 6-bromo- and 6-hydroxymetyl-substituted compounds. These transformations are significant for understanding the reactivity of these compounds in various media and their potential applications in solid-phase processes (Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996).

Electrochemical Reactivity

Research has been conducted on the electrochemical reactivity of bulky phenols, including derivatives of 5-Bromo-2-tert-butylphenol. These studies evaluate their reactivities with superoxide anion radical (O2 -), using methods like cyclic voltammetry and square wave voltametry. Understanding the radical quenching properties of these compounds is important for their potential applications in antioxidant and electrochemical fields (Zabik, Anwar, Ziu & Martic-Milne, 2019).

Synthesis of Derivatives

Research on the synthesis of derivatives of 5-Bromo-2-tert-butylphenol has been explored. For instance, studies on synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol have been conducted, providing insight into optimal conditions and methodologies for such synthesis processes (Longchao, 2013).

properties

IUPAC Name

5-bromo-2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVASYFONLONAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438236
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-tert-butylphenol

CAS RN

30715-50-5
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 29.46 g (170.3 mmol) of 3-bromophenol (distilled) and 16.41 g (20.9 ml, 221.3 mmol) of t-butanol in 100 ml of carbon tetrachloride was added 20 ml of conc. sulfuric acid. The clear, colorless solution turned a dark magenta color and became hot. The solution was cooled in water (ambient temperature) and allowed to stir at room temperature for 84 hours. The reaction mixture was neutralized with sat. NaHCO3 solution (pH ~7.0), partitioned between 300 ml of water and 500 ml of dichloromethane, and the organic and aqueous layers were separated. The aqueous phase was washed with 2×500 ml-portions of dichloromethane. All organic phases were combined, washed with 400 ml of brine solution, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) yielded the title compound as a clear, slightly yellow oil.
Quantity
29.46 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 29.5 g (170.3 mmol) of 3-bromophenol in 100 mL of carbon tetrachloride (under a blanket of argon) was added 16.4 g (221.3 mmol) of 2-methyl-2-propanol followed by 20 mL of conc. sulfuric acid. The reaction mixture was allowed to stir at ambient temperature for 3.5 days. The clear, colorless solution turned pink and eventually turned purple in color. The reaction mixture was neutralized with sat. NaHCO3 (aq.) solution and then extracted between water and dichloromethane. The layers were separated and the aqueous phase was washed with dichloromethane. The organic phases were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) gave the title compound as a clear, slightly yellow oil.
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.